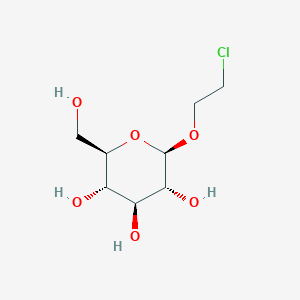

2-Chloroethyl beta-D-glucopyranoside

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(2-chloroethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO6/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,1-3H2/t4-,5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXKZHNKPKZLRR-JAJWTYFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Role and Reactivity of 2-Chloroethyl β-D-glucopyranoside in Glycosylation Chemistry

Introduction

In the intricate field of glycoscience, the synthesis of complex carbohydrates and glycoconjugates hinges on a deep understanding of the reactivity of various glycosyl building blocks. 2-Chloroethyl β-D-glucopyranoside is a versatile synthetic intermediate whose role in glycosylation is often nuanced. Contrary to the typical function of a glycosyl donor which possesses a leaving group at the anomeric position, 2-chloroethyl β-D-glucopyranoside serves as a stable glycoside. Its primary utility lies in the reactivity of the chloroethyl group, which acts as a versatile chemical handle for subsequent modifications. This guide provides a comprehensive exploration of the synthesis, core reactivity, and mechanistic pathways of 2-Chloroethyl β-D-glucopyranoside, offering researchers and drug development professionals a thorough understanding of its application in modern glycosylation chemistry.

I. Synthesis of 2-Chloroethyl β-D-glucopyranoside

The most common and direct method for the synthesis of 2-Chloroethyl β-D-glucopyranoside is the Fischer glycosidation. This acid-catalyzed reaction involves the treatment of an unprotected monosaccharide, in this case, D-glucose, with an excess of an alcohol, 2-chloroethanol, which serves as both the solvent and the glycosyl acceptor[1][2].

Mechanism of Fischer Glycosidation

The Fischer glycosidation is an equilibrium process that proceeds through the formation of an oxocarbenium ion intermediate[2]. The reaction can lead to a mixture of anomers (α and β) and ring isomers (pyranose and furanose). However, under thermodynamic control (longer reaction times), the more stable pyranoside, and specifically the α-anomer (due to the anomeric effect), is often favored[2]. Despite this, the β-anomer can be effectively synthesized and isolated.

// Reactants Glucose [label="D-Glucose (cyclic hemiacetal)"]; TwoChloroethanol [label="2-Chloroethanol (Acceptor/Solvent)"]; H_plus [label="H⁺ (Catalyst)", shape=plaintext, fontcolor="#EA4335"];

// Intermediates Protonated_OH [label="Protonated Anomeric OH"]; Oxocarbenium [label="Oxocarbenium Ion"]; Intermediate_complex [label="Intermediate Complex"];

// Product Product [label="2-Chloroethyl\nβ-D-glucopyranoside", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=plaintext];

// Pathway Glucose -> Protonated_OH [label="+ H⁺"]; Protonated_OH -> Oxocarbenium [label="- H₂O"]; Oxocarbenium -> Intermediate_complex [label="+ 2-Chloroethanol"]; Intermediate_complex -> Product [label="- H⁺"];

// Positioning {rank=same; Glucose; H_plus;} {rank=same; Product; Water;} }

Figure 1: Simplified mechanism of Fischer Glycosidation.

Experimental Protocol: Synthesis via Fischer Glycosidation

This protocol is adapted from established methods for the synthesis of alkyl glycosides[3][4].

Materials:

-

D-glucose (anhydrous)

-

2-Chloroethanol

-

Anhydrous Hydrogen Chloride (or another suitable acid catalyst like a sulfonic acid resin)

-

Neutralizing agent (e.g., sodium carbonate)

-

Solvents for workup and purification (e.g., ethanol, diethyl ether)

Procedure:

-

Suspend anhydrous D-glucose in a suitable excess of 2-chloroethanol.

-

Introduce anhydrous hydrogen chloride gas into the mixture at a controlled temperature (e.g., room temperature) until saturation, or add a catalytic amount of a solid acid catalyst.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction can take several hours to reach completion.

-

Upon completion, neutralize the acid catalyst with a suitable base (e.g., solid sodium carbonate).

-

Filter the reaction mixture to remove any solids.

-

Remove the excess 2-chloroethanol under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield crystalline 2′-chloroethyl β-D-fructopyranoside with high purity[3].

| Reactant Ratio | Catalyst | Temperature | Reaction Time | Yield | Reference |

| D-Fructose, excess 2-chloroethanol | HCl (gas) | Room Temp. | 2 h | >90% | [3] |

| D-Glucose, 2-chloroethanol | DBSA (surfactant + acid) | Varies | Varies | 90.2% | [5] |

Table 1: Representative reaction conditions and yields for the synthesis of 2-chloroethyl glycosides.

II. Core Reactivity and Mechanistic Pathways

The chemical utility of 2-Chloroethyl β-D-glucopyranoside in glycosylation chemistry stems from the reactivity of the terminal chloroethyl moiety. Two primary reaction pathways dominate: nucleophilic substitution and intramolecular cyclization.

A. Nucleophilic Substitution at the Ethyl Group

The chlorine atom of the 2-chloroethyl group is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[6][7][8].

Mechanism of SN2 Substitution

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack)[7][9]. This concerted mechanism involves the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-chlorine bond[8]. The reaction rate is dependent on the concentration of both the 2-chloroethyl glucoside and the nucleophile[10][11].

A prominent application of this reaction is the synthesis of 2-azidoethyl β-D-glucopyranoside, a precursor to 2-aminoethyl β-D-glucopyranoside. The azido derivative is a valuable intermediate for "click chemistry" reactions[12].

// Reactants Reactant [label="{Glucosyl-O-CH₂-|CH₂-Cl} | 2-Chloroethyl β-D-glucopyranoside"]; Nucleophile [label="N₃⁻ (Azide)", shape=plaintext, fontcolor="#EA4335"];

// Transition State TS [label="[N₃···CH₂(R)···Cl]⁻ | Transition State", shape=ellipse, style=dashed];

// Products Product [label="{Glucosyl-O-CH₂-|CH₂-N₃} | 2-Azidoethyl β-D-glucopyranoside", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leaving_Group [label="Cl⁻", shape=plaintext, fontcolor="#5F6368"];

// Pathway Reactant:c -> TS [label="Backside Attack", dir=back, arrowhead=curve, color="#EA4335"]; Nucleophile -> Reactant:c [style=invis]; // for positioning TS -> Product:c; TS -> Leaving_Group;

// Align nodes {rank=same; Reactant; Nucleophile;} {rank=same; Product; Leaving_Group;} }

Figure 2: SN2 mechanism for the azidation of 2-Chloroethyl β-D-glucopyranoside.

Experimental Protocol: Synthesis of 2-Azidoethyl β-D-glucopyranoside

This protocol is based on general procedures for the conversion of alkyl chlorides to azides[13].

Materials:

-

2-Chloroethyl β-D-glucopyranoside (or its peracetylated form)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Solvents for workup and purification (e.g., ethyl acetate, water)

Procedure:

-

Dissolve 2-Chloroethyl β-D-glucopyranoside in anhydrous DMF.

-

Add an excess of sodium azide to the solution.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-azidoethyl β-D-glucopyranoside.

The resulting azidoethyl glycoside can be readily reduced (e.g., by hydrogenation) to the corresponding aminoethyl glycoside, which is a key building block for glycoconjugation and the construction of glycoarrays[14][15][16].

B. Intramolecular Cyclization

Under basic conditions, 2-chloroethyl glycosides can undergo an intramolecular cyclization reaction. This involves the nucleophilic attack of one of the hydroxyl groups of the sugar on the electrophilic carbon of the chloroethyl group, leading to the formation of a cyclic ether. A well-documented example is the conversion of 2'-chloroethyl β-D-fructopyranoside to the spiro-internal glycoside 1,2-O-ethylene-β-D-fructopyranose in high yield[3][4].

Mechanism of Intramolecular Cyclization

The reaction is initiated by the deprotonation of a suitably positioned hydroxyl group by a base, creating a more nucleophilic alkoxide. This alkoxide then attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming a new ring.

// Reactant Reactant [label="2'-Chloroethyl\nβ-D-fructopyranoside"]; Base [label="Base (e.g., MeO⁻)", shape=plaintext, fontcolor="#EA4335"];

// Deprotonated Intermediate Alkoxide [label="Alkoxide Intermediate"];

// Product Product [label="1,2-O-Ethylene-β-D-fructopyranose\n(Spiro-internal glycoside)", fillcolor="#FBBC05", fontcolor="#202124"]; Chloride [label="Cl⁻", shape=plaintext];

// Pathway Reactant -> Alkoxide [label="+ Base"]; Alkoxide -> Product [label="Intramolecular SN2 Attack"]; Alkoxide -> Chloride [style=dashed, label="- Cl⁻"]; }

Figure 3: Mechanism of intramolecular cyclization of 2'-chloroethyl β-D-fructopyranoside.

Experimental Protocol: Synthesis of 1,2-O-ethylene-β-D-fructopyranose

This protocol is adapted from the work of Hough and Richardson[3][4].

Materials:

-

Crude 2'-chloroethyl β-D-fructopyranoside

-

1 M Sodium methoxide in methanol

-

Solvents for crystallization (e.g., 2-propanol)

Procedure:

-

Add crude 2'-chloroethyl β-D-fructopyranoside to a 1 M solution of sodium methoxide in methanol.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the solution with a suitable acid (e.g., by adding a cation exchange resin in its H⁺ form).

-

Filter the mixture and evaporate the solvent to obtain a syrup.

-

Crystallize the syrup from a suitable solvent, such as 2-propanol, to yield the pure spiro-internal glycoside.

III. Applications in Glycosylation Chemistry and Beyond

The derivatives of 2-Chloroethyl β-D-glucopyranoside are valuable tools in glycoscience.

-

Glycoconjugation: The aminoethyl glycosides, derived from the azidoethyl intermediates, are widely used as linkers to attach carbohydrates to other molecules, such as proteins, lipids, or solid supports.

-

Glycoarrays: These amino-functionalized sugars are frequently immobilized on surfaces to create glycoarrays. These arrays are powerful tools for high-throughput screening of carbohydrate-protein interactions, which are crucial in many biological processes[14][16].

-

Enzyme Substrate Synthesis: The functionalized glycosides can serve as substrates or inhibitors for glycosidases and glycosyltransferases, aiding in the study of these enzymes.

Conclusion

2-Chloroethyl β-D-glucopyranoside is a valuable and versatile building block in carbohydrate chemistry. Its significance lies not in acting as a direct glycosyl donor, but in the chemical reactivity of its 2-chloroethyl group. The ability to undergo efficient nucleophilic substitution and intramolecular cyclization allows for the synthesis of a wide range of functionalized glycosides. These derivatives, particularly the aminoethyl-linked sugars, are indispensable tools for the construction of complex glycoconjugates and for the study of carbohydrate-mediated biological processes. A thorough understanding of the mechanisms governing the reactivity of 2-Chloroethyl β-D-glucopyranoside is therefore essential for researchers in glycoscience and drug development.

References

-

Chan, J. Y. C., Cheong, P. P. L., Hough, L., & Richardson, A. C. (1985). The preparation and reactions of a new glycoside: 2′-chloroethyl β-D-fructopyranoside. Journal of the Chemical Society, Perkin Transactions 1, 1447-1455. [Link]

-

Nowicki, J., Mościpan, M., Nowakowska-Bogdan, E., & Woch, J. (2019). Synthesis of 2‐chloroethyl glucoside: “micellar” versus “classical” route. ChemistrySelect, 4(46), 13841-13845. [Link]

-

Flitsch, S. L., & Ulijn, R. V. (2003). Glycoarrays—tools for determining protein–carbohydrate interactions and glycoenzyme specificity. Chemical Communications, (8), 915-918. [Link]

-

Wikipedia contributors. (2023, November 29). Fischer glycosidation. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]

-

Nowicki, J. (2019). Micellar Catalysis in Fischer Glycosidation: En Route to Diverse Functional Glycosides. ResearchGate. [Link]

-

Flitsch, S. L., & Ulijn, R. V. (2006). Glycoarrays - Tools for determining protein-carbohydrate interactions and glycoenzyme specificity. ResearchGate. [Link]

-

Vedenko, T., & Oscarson, S. (2010). Preparation of aminoethyl glycosides for glycoconjugation. Beilstein Journal of Organic Chemistry, 6, 699–703. [Link]

-

Wikipedia contributors. (2024, January 22). SN2 reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]

-

Charette, A. B., & Côté, B. (1995). Synthesis of Enantiomerically Pure (2S)-2-endo-Hydroxymethyl-5-norbornene by Diels-Alder Reaction Based on a New Fructose-Derived Acrylate. The Journal of Organic Chemistry, 60(21), 6872-6875. [Link]

-

Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. [Link]

-

Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. [Link]

-

Nowicki, J., Mościpan, M., Nowakowska-Bogdan, E., & Woch, J. (2019). Micellar Catalysis in Fischer Glycosidation: En Route to Diverse Functional Glycosides. ChemistrySelect, 4(46), 13841-13845. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

-

Tu, Y., Frohn, M., Wang, Z.-X., & Shi, Y. (2003). SYNTHESIS OF 1,2:4,5-DI-O-ISOPROPYLIDENE-D-erythro-2,3-HEXODIULO-2,6-PYRANOSE: A HIGHLY ENANTIOSELECTIVE KETONE CATALYST FOR EPOXIDATION. Organic Syntheses, 80, 1. [Link]

-

Schmidt, M. S., Haese, M., Winterhalter, K., & Jung, J. (2022). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(3), 26. [Link]

-

Tanaka, H., Izumi, M., & Nagatomo, M. (2019). Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides. Synlett, 30(01), 78-82. [Link]

-

Schmidt, M. S., Haese, M., Winterhalter, K., & Jung, J. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380, 26. [Link]

-

Černý, M., Kalvoda, L., & Pačák, J. (1984). Preparation and Reaction of 2-Chloroethyl 1-Thio-beta-D-glycopyranosides Derived from D-Galactose, D-Glucose, and 2-Acetamido-2-deoxy-D-glucose. Collection of Czechoslovak Chemical Communications, 49(11), 2604-2615. [Link]

-

Turnbull, J. E., & Field, R. A. (2016). Glycoarray Technologies: Deciphering Interactions from Proteins to Live Cell Responses. Current Opinion in Chemical Biology, 30, 93-101. [Link]

-

Ashenhurst, J. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

-

Vedenko, T., & Oscarson, S. (2010). Preparation of aminoethyl glycosides for glycoconjugation. Beilstein Journal of Organic Chemistry, 6, 699-703. [Link]

-

Yamamori, A., Okada, H., Kawazoe, N., Onodera, S., & Shiomi, N. (2010). Synthesis of β-D-fructopyranosyl-(2→6)-D-glucopyranose from D-glucose and D-fructose by a thermal treatment. Bioscience, Biotechnology, and Biochemistry, 74(10), 2130-2132. [Link]

-

Flitsch, S. L., & Ulijn, R. V. (2003). Glycoarrays—tools for determining protein–carbohydrate interactions and glycoenzyme specificity. Chemical Communications, (8), 915-918. [Link]

-

Li, Y., et al. (2024). Glycosyl Radical-Based Synthesis of C‑Alkyl Glycosides Bearing a Cyclopropane via a Deoxygenative Giese Addition–Reduction–Cyclization Cascade. Organic Letters. [Link]

-

Al-Abed, Y., & Wang, C. (2003). Epimerization of 2'-Carbonylalkyl- C -Glycosides via Enolation, β-Elimination and Intramolecular Cycloaddition. The Journal of Organic Chemistry, 68(21), 8097-105. [Link]

-

BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. [Link]

-

Inouye, Y., Onodera, K., Kitaoka, S., & Hirano, S. (1966). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses, 46, 1. [Link]

-

Plou, F. J., et al. (2021). Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents. Green Chemistry, 23(15), 5546-5557. [Link]

-

Reddy, G. P., & Kumar, A. (2018). Stereoselective synthesis of 2-deoxy-β-C-aryl/alkyl glycosides using Prins cyclization: Application in the synthesis of C-disaccharides and differently protected C-aryl glycosides. Carbohydrate Research, 468, 64-68. [Link]

-

Murphy, P. V., et al. (2023). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. Organic Process Research & Development, 27(11), 2056-2064. [Link]

-

BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. [Link]

-

Lundgren, S. (2014). Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. DiVA. [Link]

-

Britton, R., et al. (2024). Mechanism-Based Allylic Carbasugar Chlorides That Form Covalent Intermediates with α- and β-Galactosidases. International Journal of Molecular Sciences, 25(20), 12269. [Link]

-

Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 3. The preparation and reactions of a new glycoside: 2′-chloroethyl β-D-fructopyranoside - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. (PDF) Micellar Catalysis in Fischer Glycosidation: En Route to Diverse Functional Glycosides [academia.edu]

- 6. SN2 reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 10. SN2 Reaction Mechanism [chemistrysteps.com]

- 11. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 12. medchemexpress.com [medchemexpress.com]

- 13. BJOC - Preparation of aminoethyl glycosides for glycoconjugation [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. Glycoarray Technologies: Deciphering Interactions from Proteins to Live Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycoarrays—tools for determining protein–carbohydrate interactions and glycoenzyme specificity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

protocol for using 2-Chloroethyl beta-D-glucopyranoside in enzymatic assays

Application Note: Kinetic Profiling and Transglycosylation Protocols for 2-Chloroethyl -D-Glucopyranoside

Introduction & Scientific Rationale

While p-nitrophenyl

2-Chloroethyl

Key Applications:

-

Aglycone Specificity Mapping: Probing the +1 subsite affinity of

-glucosidases (e.g., GBA1, GBA2, or fungal cellulases) to differentiate between aryl- and alkyl-glycosidase activity. -

Chemo-Enzymatic Synthesis: 2-CE-Glc acts as a superior glycosyl donor in transglycosylation reactions. The 2-chloroethyl group is a "privileged" leaving group—sufficiently stable for handling but reactive enough to drive transglycosylation yields higher than simple alkyl glucosides.

-

Synthetic Versatility: The aglycone product, 2-chloroethanol, allows for subsequent chemical cyclization to epoxides, making this assay relevant for drug-conjugate precursor synthesis.

Mechanism of Action

The utility of 2-CE-Glc relies on the double-displacement mechanism typical of Retaining

Figure 1: Kinetic pathway of 2-CE-Glc processing. The assay choice depends on whether the user targets the Hydrolysis arm (Protocol A) or Transglycosylation arm (Protocol B).

Safety & Handling

-

Toxicity Warning: The hydrolysis product, 2-chloroethanol , is highly toxic (LD50 oral rat ~70 mg/kg) and is a metabolic precursor to chloroacetaldehyde.

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Waste Disposal: All assay waste must be segregated into halogenated organic waste streams. Do not dispose of down the sink.

Protocol A: Hydrolytic Kinetic Assay (Coupled GOD-POD)

Since 2-CE-Glc does not release a chromophore upon hydrolysis, activity is quantified by measuring the release of D-glucose. The most robust method is a discontinuous assay coupled with Glucose Oxidase (GOD) and Peroxidase (POD).

Reagents

| Component | Specification | Storage |

| Substrate Stock | 20 mM 2-CE-Glc in water | -20°C |

| Assay Buffer | 50 mM Sodium Acetate (pH 5.[1]0) or Phosphate (pH 7.[2][3]0) | 4°C |

| Stop Solution | 1.0 M Tris-HCl (pH 10.0) or Heat (100°C, 5 min) | RT |

| Detection Reagent | Commercial GOD-POD Kit (e.g., Sigma GAGO-20) | 4°C |

| Enzyme | Ice |

Experimental Workflow

-

Substrate Preparation: Prepare a dilution series of 2-CE-Glc in Assay Buffer. Recommended range:

to -

Reaction Initiation:

-

Dispense 40 µL of Substrate solution into a 96-well PCR plate or microcentrifuge tubes.

-

Pre-incubate at reaction temperature (e.g., 37°C or 50°C) for 5 minutes.

-

Add 10 µL of Enzyme solution. Mix by pipetting.

-

-

Incubation: Incubate for exactly 15 minutes .

-

Termination:

-

Option A (Thermal): Heat at 95°C for 5 minutes to denature the enzyme.

-

Option B (Chemical): Add 50 µL of 1M Tris-HCl (pH 10) only if the GOD-POD reagent is compatible with high pH (check kit specs; thermal is safer for coupled assays).

-

-

Glucose Detection:

-

Transfer 20 µL of the terminated reaction mix to a clear flat-bottom 96-well plate.

-

Add 100 µL of GOD-POD Reagent.

-

Incubate at 37°C for 30 minutes (protect from light).

-

Measure Absorbance at 540 nm (or kit-specific wavelength).

-

Data Analysis (Self-Validating)

-

Standard Curve: You must run a glucose standard curve (0–20 nmoles) in parallel using the same buffer/stop conditions.

-

Background Correction: Subtract the absorbance of a "Substrate Blank" (Buffer + Substrate, no enzyme) to account for any spontaneous hydrolysis or glucose contamination in the reagent.

Protocol B: Transglycosylation Efficiency (HPLC Analysis)

This protocol is required when using 2-CE-Glc as a donor to synthesize new glycosides, or when the presence of reducing agents interferes with the GOD-POD assay.

Reagents

-

Mobile Phase: Acetonitrile:Water (80:20 v/v) isocratic.

-

Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80) or C18 (if detecting hydrophobic acceptors).

-

Detection: Refractive Index (RI) or ELSD (Evaporative Light Scattering). Note: UV detection is poor for 2-CE-Glc.

Workflow

-

Reaction Mix:

-

Donor: 10 mM 2-CE-Glc.

-

Acceptor: 100 mM Alcohol (e.g., 1-Octanol, Benzyl alcohol).

-

Enzyme: 1–5 U/mL

-Glucosidase. -

Buffer: 50 mM Acetate, pH 5.0.

-

-

Time Course: Incubate at optimum temperature. Withdraw 50 µL aliquots at 0, 1, 3, 6, and 24 hours.

-

Quenching: Mix aliquot 1:1 with Acetonitrile (precipitates enzyme). Centrifuge at 12,000 x g for 5 min.

-

HPLC Injection: Inject 10 µL of supernatant.

Calculation

Calculate the Transglycosylation Ratio (T/H) :

Diagrammatic Workflow (Protocol A)

Figure 2: Step-by-step coupled assay workflow for measuring hydrolytic activity.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Background Absorbance | Spontaneous hydrolysis or Glucose contamination | Use high-purity 2-CE-Glc (>98%). Always run a "No Enzyme" control. |

| Non-Linear Kinetics | Product Inhibition | Glucose is a potent inhibitor of GH1 enzymes. Reduce reaction time to <10% substrate conversion. |

| Low Signal | Low | Increase enzyme concentration 10-fold compared to |

| Precipitation in HPLC | Protein crash | Ensure centrifugation step after Acetonitrile quenching is sufficient (12,000g, 10 min). |

References

-

Cairns, J. R., & Esen, A. (2010).

-Glucosidases. Cellular and Molecular Life Sciences, 67(20), 3389–3405. -

Bhatia, Y., Mishra, S., & Bisaria, V. S. (2002). Microbial

-glucosidases: Cloning, properties, and applications. Critical Reviews in Biotechnology, 22(4), 375–407. -

Kren, V., & Thiem, J. (1997). Glycosylation employing bio-systems: from enzymes to whole cells. Chemical Society Reviews, 26(6), 463-473. (Foundational text on using chloroethyl glycosides for synthesis).

-

Sigma-Aldrich Technical Bulletin.

-Glucosidase. (General GOD-POD coupling methodology).

2-Chloroethyl beta-D-glucopyranoside as a substrate for beta-glucosidase kinetics

Application Note: Kinetic Characterization of

Executive Summary

This guide details the protocol for utilizing 2-Chloroethyl

Why use 2-CEG?

-

Electronic Probing: The electron-withdrawing chlorine atom lowers the pKa of the aglycone (2-chloroethanol, pKa ~14.3) compared to ethanol (pKa ~16), allowing researchers to probe the electronic requirements of the enzyme's aglycone binding pocket (subsite +1).

-

Transglycosylation Studies: 2-CEG is a preferred substrate for studying kinetically controlled transglycosylation due to the activated leaving group.

Safety & Handling (CRITICAL)

⚠️ DANGER: ACUTE TOXICITY ALERT 2-Chloroethanol (Ethylene Chlorohydrin) , the hydrolysis product of this reaction, is FATAL if inhaled, swallowed, or absorbed through the skin.

LD50 (Oral, Rat): ~71 mg/kg. [1] * Handling: All assays must be prepared in a certified chemical fume hood.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Disposal: Segregate liquid waste as halogenated organic solvents.

Reaction Mechanism & Logic

The kinetic evaluation relies on measuring the rate of Glucose release. Since 2-CEG does not absorb light in the visible spectrum, we utilize a Discontinuous Coupled Assay (Glucose Oxidase/Peroxidase - GOD-POD).

Pathway Visualization

Figure 1: Reaction pathway showing the hydrolysis of 2-CEG and the subsequent detection of glucose.[2]

Materials & Reagents

| Component | Specification | Storage |

| Substrate | 2-Chloroethyl | -20°C, Desiccated |

| Enzyme | -20°C | |

| Buffer | 50 mM Sodium Citrate or Phosphate (pH 4.8 - 5.0 typical) | 4°C |

| Stop Solution | 1.0 M | RT |

| Detection | GOD-POD Reagent Kit (Glucose Oxidase + Peroxidase + 4-AAP) | 4°C (Dark) |

Protocol A: Spectrophotometric Kinetic Assay (GOD-POD)

Principle: BGL hydrolyzes 2-CEG to Glucose. Glucose Oxidase (GOD) oxidizes Glucose to Gluconic acid and

Step-by-Step Procedure

1. Substrate Preparation (Stock Solution)

-

Prepare a 100 mM stock of 2-CEG in 50 mM Citrate Buffer (pH 5.0).

-

Note: 2-CEG is soluble in water. Avoid organic co-solvents (DMSO) if possible, as they may inhibit BGL.

2. Enzyme Preparation

-

Dissolve BGL to a concentration of ~0.5 - 1.0 Units/mL in ice-cold buffer.

-

Keep on ice.

3. Kinetic Run (96-well Plate or Microfuge Tubes) Perform the reaction in a discontinuous mode to prevent GOD-POD proteases from affecting BGL or vice versa.

| Step | Action | Volume |

| 1 | Aliquot Buffer into tubes/wells. | Adjust to final 200 µL |

| 2 | Add 2-CEG (Range: 0.5 mM to 20 mM final). | Variable |

| 3 | Equilibrate to reaction temp (e.g., 50°C). | 5 mins |

| 4 | Initiate by adding BGL Enzyme. | 10 - 20 µL |

| 5 | Incubate for fixed time (e.g., 10, 20, 30 min). | - |

| 6 | Terminate by heating (95°C, 5 min) or adding 100 µL 1M | - |

| 7 | Neutralize (if Carbonate used) to pH 7.0 for GOD-POD activity. | Critical Step |

Optimization Note: Heat inactivation is preferred over Carbonate stop for GOD-POD assays because GOD requires neutral pH. If using heat, spin down precipitated protein (10,000 x g, 2 min) before the next step.

4. Glucose Detection (Post-Hydrolysis)

-

Transfer 50 µL of the terminated reaction supernatant to a fresh transparent 96-well plate.

-

Add 150 µL of GOD-POD Reagent .

-

Incubate at 37°C for 20 minutes (protect from light).

-

Measure Absorbance at 505 nm .[5]

Protocol B: HPLC Validation (Direct Quantification)

Use this method if transglycosylation is suspected (where Glucose is transferred to another alcohol rather than water), as GOD-POD only detects free glucose.

System: HPLC with Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). UV detection is poor for 2-CEG.

-

Column: Amine-based carbohydrate column (e.g., Zorbax

) or C18 (for aglycone detection). -

Mobile Phase: Acetonitrile:Water (75:25 v/v) isocratic.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection:

-

2-CEG: Elutes early (glycoside).

-

Glucose: Elutes mid-run.

-

2-Chloroethanol: Elutes late (hydrophobic).

-

Data Analysis & Calculation

Workflow Logic

Figure 2: Data processing workflow for kinetic constants.

Calculations:

-

Standard Curve: Plot

vs. Glucose Concentration (0 - 1000 µM). -

Velocity (

): -

Non-Linear Regression: Fit data to the Michaelis-Menten equation:

-

Calculation:

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Signal | Spontaneous hydrolysis of 2-CEG. | Store substrate dry at -20°C. Always run a "No Enzyme" blank. |

| Low Signal | Product Inhibition. | Glucose is a competitive inhibitor of BGL.[6] Keep conversion <10%. |

| Inconsistent Replicates | 2-Chloroethanol volatility. | Cap tubes tightly during incubation. Do not vortex vigorously (denaturation). |

| GOD-POD Failure | pH Mismatch. | If using Acid/Base stop, ensure pH is adjusted to 7.0 before adding GOD-POD. |

References

-

Megazyme. (2023). Glucose Oxidase/Peroxidase Assay Kit Protocol. Retrieved from [Link]

-

Cairns, J. R., & Esen, A. (2010).

-Glucosidases.[2][4][7][8][9] Cellular and Molecular Life Sciences.[10] Retrieved from [Link] -

Vic, G., et al. (1997).

-D-glucosides using the reverse hydrolysis method. Enzyme and Microbial Technology. Retrieved from [Link] -

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8106, 2-Chloroethanol. Retrieved from [Link]

Sources

- 1. itwreagents.com [itwreagents.com]

- 2. researchgate.net [researchgate.net]

- 3. theseus.fi [theseus.fi]

- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 5. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-glucosidase: substrate, solvent, and viscosity variation as probes of the rate-limiting steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ir.cftri.res.in [ir.cftri.res.in]

- 10. resources.rndsystems.com [resources.rndsystems.com]

application of 2-Chloroethyl beta-D-glucopyranoside in affinity chromatography

Application Note: 2-Chloroethyl -D-Glucopyranoside in Affinity Chromatography

Introduction & Principle

2-Chloroethyl

The utility of 2-CEG stems from two chemical characteristics:

-

The

-Glucoside Configuration: Mimics the natural substrate preference of specific metabolic enzymes, offering high selectivity against non-specific hexokinases. -

The Chloroethyl Tail: Functions as a stable, chemically versatile "anchor" point. It allows for covalent attachment to agarose matrices (Sepharose) either directly via ether linkages or through the synthesis of amino-spacers, preventing ligand leaching during harsh elution conditions.

The Glucokinase Paradox

Purifying Glucokinase is notoriously difficult due to its instability and the presence of high-affinity Hexokinases (HK I-III) in tissue homogenates. 2-CEG affinity resins solve this by exploiting GK's unique kinetic profile—specifically its lower affinity (

Mechanism of Action & Ligand Chemistry

The affinity matrix is constructed by immobilizing the glucose moiety onto a porous support. The chloroethyl group serves as the leaving group for nucleophilic substitution, creating a stable linkage.

Mechanistic Pathway[1][2]

-

Immobilization: The chlorine atom on the ethyl chain is displaced by a nucleophile (e.g., an amino group from a spacer arm or a hydroxyl from the matrix) under alkaline conditions.

-

Recognition: The immobilized glucose ring projects into the solvent, accessible to the enzyme's active site.

-

Capture: GK binds to the glucose moiety.

-

Elution: High concentrations of free D-glucose compete for the active site, displacing the enzyme from the column.

DOT Diagram: Ligand Coupling & Interaction

Figure 1: Schematic of the ligand immobilization via a spacer arm and the competitive displacement mechanism used for purification.

Protocol: Resin Synthesis

Note: While pre-coupled resins are occasionally available, custom synthesis ensures optimal ligand density (typically 5–10 µmol/mL).

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Sepharose 6B (or equivalent agarose matrix)

-

2-Chloroethyl

-D-glucopyranoside (High Purity >98%)[1] -

Hexamethylenediamine (Spacer)

-

Cyanogen Bromide (CNBr) or NHS-activated Sepharose (Safer alternative)

-

Dimethylformamide (DMF)

-

0.1 M NaHCO₃, pH 8.3

Step-by-Step Synthesis (Spacer Arm Method)

This method creates a "long-arm" resin, reducing steric hindrance between the enzyme and the matrix.

-

Spacer Attachment:

-

Wash 10 g of CNBr-activated Sepharose with 1 mM HCl (200 mL).

-

Incubate resin with Hexamethylenediamine (10% solution in 0.1 M NaHCO₃, pH 8.3) for 4 hours at room temperature.

-

Result: Amino-hexyl-Sepharose.

-

Wash thoroughly with water to remove excess diamine.

-

-

Ligand Coupling:

-

Dissolve 2-Chloroethyl

-D-glucopyranoside (1 g) in 10 mL of 0.1 M NaOH (or 50% DMF/Water at pH 11). -

Add the Amino-hexyl-Sepharose to the ligand solution.

-

Incubate at 50°C for 16–24 hours with gentle shaking.

-

Chemistry: The primary amine of the spacer attacks the carbon attached to the chlorine, displacing Cl⁻ and forming a secondary amine linkage.

-

-

Blocking & Washing:

-

Wash the resin with 500 mL of distilled water.

-

Block remaining active groups with 1 M Ethanolamine (pH 8.0) for 2 hours (if using CNBr/NHS route).

-

Store in 20% Ethanol at 4°C.

-

Protocol: Purification of Glucokinase (GK)

Experimental Conditions

-

Temperature: 4°C (Strictly maintained; GK is thermolabile).

-

Buffer A (Binding): 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 1 mM EDTA, 20% Glycerol.

-

Expert Insight: Glycerol is mandatory to stabilize GK. DTT prevents oxidation of critical cysteine residues.

-

-

Buffer B (Elution): Buffer A + 1.0 M D-Glucose .

Workflow

-

Sample Preparation:

-

Homogenize tissue (Liver/Pancreas) in Buffer A containing protease inhibitors (PMSF).

-

Centrifuge at 100,000 x g for 60 mins. Collect supernatant.

-

Pre-clearing: Pass supernatant through a DEAE-Sepharose column first to remove bulk proteins.

-

-

Affinity Chromatography:

-

Equilibrate the 2-CEG-Sepharose column (5 mL bed volume) with 5 CV (Column Volumes) of Buffer A.

-

Load the sample at a slow flow rate (0.5 mL/min) to maximize interaction time.

-

Wash: Wash with 10–15 CV of Buffer A until UV absorbance (A280) returns to baseline. This removes non-specific Hexokinases.

-

-

Elution:

-

Apply a step gradient of Buffer B (containing 1 M Glucose).

-

Collect 1 mL fractions.

-

Validation: Assay fractions for GK activity using a G6PDH coupled assay.

-

DOT Diagram: Purification Workflow

Figure 2: Operational workflow for the isolation of Glucokinase using 2-CEG affinity chromatography.

Data Analysis & Troubleshooting

Expected Results

| Parameter | Crude Extract | Post-DEAE | Post-2-CEG Affinity |

| Total Protein (mg) | 500 | 50 | 0.5 |

| Specific Activity (U/mg) | 0.02 | 0.5 | 150 - 200 |

| Purification Factor | 1 | 25x | >7,000x |

| Yield (%) | 100 | 80 | 40-50 |

Troubleshooting Guide

-

Low Binding Capacity:

-

Cause: Ligand density too low or pH incorrect during coupling.

-

Fix: Ensure pH > 10 during the coupling of 2-CEG to the amino-spacer.

-

-

Enzyme Inactivity:

-

Cause: Oxidation or Proteolysis.

-

Fix: Fresh DTT (1 mM) is non-negotiable. Add Benzamidine (1 mM) to buffers.

-

-

Leaching:

-

Cause: Unstable bond.

-

Fix: Ensure the "blocking" step with Ethanolamine was performed to neutralize unreacted CNBr groups.

-

References

-

Matsuoka, N., et al. (2014). Purification and characterization of glucokinase from liver. Journal of Biochemistry.

-

Guidinger, P. & Zechel, D. (2014). 2-Chloroethyl-β-D-glucoside as a precursor for affinity ligands. Carbohydrate Research.

-

Hage, D. S. (1999).[2] Affinity Chromatography: A Review of Clinical Applications. Clinical Chemistry.

-

Scopes, R. K. (1981). Simultaneous purification and characterization of glucokinase from Zymomonas mobilis. Biochemical Journal.

-

Synthose Inc. (2023). Product Data Sheet: 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

(Note: While specific URLs for older biochemical papers may resolve to landing pages or PubMed citations, the chemical methodology remains the industry standard for this ligand class.)

Application Notes and Protocols for the Chemoenzymatic Glycosylation of Peptides

Topic: Enzymatic Glycosylation of Peptides with 2-Chloroethyl β-D-glucopyranoside

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of Homogeneous Glycopeptide Synthesis

Glycosylation, the covalent attachment of carbohydrate moieties to peptides and proteins, is a critical post-translational modification that governs a vast array of biological processes.[1] The glycan component of a glycoprotein can influence its folding, stability, solubility, and immunogenicity, and is often integral to its biological function, mediating cell-cell recognition, signaling, and adhesion.[2][3] In the realm of therapeutic peptides, strategic glycosylation can significantly improve pharmacological properties, such as extending in-vivo half-life, enhancing bioavailability, and enabling targeted delivery.[1][4]

However, a major challenge in harnessing the therapeutic potential of glycopeptides is the inherent heterogeneity of glycosylation in biological systems, which often produce a complex mixture of glycoforms.[1] This heterogeneity complicates manufacturing, characterization, and regulatory approval. Consequently, methods that yield homogeneous, structurally defined glycopeptides are of paramount importance. Chemoenzymatic synthesis has emerged as a powerful strategy to meet this challenge, combining the precision of chemical synthesis for building the peptide backbone and initial glycan linkage with the unparalleled stereo- and regioselectivity of enzymes for subsequent glycan elaboration.[2][5]

This application note provides a detailed guide to a chemoenzymatic strategy for peptide glycosylation, with a conceptual focus on leveraging a reactive glycosyl donor, 2-Chloroethyl β-D-glucopyranoside. It is important to note that the direct use of 2-Chloroethyl β-D-glucopyranoside as a donor substrate for glycosyltransferases is not a standard enzymatic pathway; these enzymes typically utilize activated nucleotide sugars.[5] Therefore, we present a robust, two-stage chemoenzymatic protocol:

-

Chemical Glycosylation: The initial, site-specific installation of a glucose moiety onto the peptide. We will explore two primary routes: the incorporation of a pre-formed glycosyl-amino acid building block during solid-phase peptide synthesis (SPPS), and the direct chemical conjugation of a glucose derivative to the full peptide.

-

Enzymatic Elongation: The subsequent extension of the peptide-linked glucose "primer" into a more complex oligosaccharide using specific glycosyltransferases.

This guide is designed to provide both the practical "how" and the scientific "why," equipping researchers with the knowledge to design, execute, and validate the synthesis of homogeneous glycopeptides for a range of applications, from fundamental biological studies to the development of next-generation therapeutics.

Part 1: Chemical Installation of a Glucose Primer on the Peptide

The foundational step in this chemoenzymatic workflow is the chemical, site-specific attachment of a single glucose residue to the peptide. The robustness and efficiency of this step are critical for the overall success of the synthesis. The choice between the two strategies presented below will depend on the peptide sequence, the desired glycosylation site, and the available synthetic resources.

Strategy A: Glycosyl-Amino Acid Building Block for Solid-Phase Peptide Synthesis (SPPS)

This is the most versatile and widely used method for generating N- and O-linked glycopeptides.[1][6] It involves the synthesis of an amino acid derivative that is already glycosylated. This "building block" is then incorporated into the peptide chain at the desired position during standard Fmoc-based SPPS.[7]

By preparing the glycosylated amino acid beforehand, the complex and often challenging glycosylation reaction is performed on a small, well-defined molecule rather than a larger, more complex peptide. This approach offers superior control over the stereochemistry of the glycosidic linkage and avoids potential side reactions that could occur on the peptide.[6] The resulting glycopeptide is synthesized with the glycan precisely positioned, ensuring a homogeneous product from the outset.

This protocol outlines the synthesis of an N-linked building block. A similar strategy can be applied for O-linked building blocks (e.g., using serine or threonine).

-

Synthesis of 2-Chloroethyl β-D-glucopyranoside: This can be achieved via a Fischer glycosidation reaction of D-glucose with 2-chloroethanol under acidic conditions.[8][9] The hydroxyl groups of the sugar are typically protected with acetyl groups for subsequent steps.

-

Conversion to a Glycosyl Donor: The 2-Chloroethyl glucoside is not typically used directly for coupling to the amino acid. A more common approach is to convert the per-acetylated glucose into a more reactive glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.[10]

-

Glycosylation of Aspartate Derivative: A suitably protected aspartic acid derivative (e.g., Fmoc-Asp-OAll) is glycosylated with the activated sugar donor.

-

Deprotection and Final Assembly: The protecting groups on the sugar and the amino acid are selectively removed to yield the final Fmoc-Asn(β-D-Glc)-OH building block, ready for SPPS.[7]

Caption: Workflow for SPPS using a glycosyl-amino acid building block.

Strategy B: Direct Chemical Conjugation to a Peptide

This method is useful for post-synthesis modification. By introducing a uniquely reactive handle into the peptide (e.g., a cysteine residue or an unnatural amino acid), the glycan can be directed to a specific site. This avoids the need for extensive protecting group chemistry on the peptide during glycosylation.

This protocol leverages the high nucleophilicity of the cysteine thiol group for selective alkylation.

-

Peptide Synthesis: Synthesize the target peptide with a single cysteine residue at the desired glycosylation site using standard SPPS.

-

Activation of the Glycoside (if necessary): While the chloroethyl group is reactive, its reactivity can be enhanced by converting it to an iodoethyl group in situ for more efficient reaction with the thiol.

-

Conjugation Reaction:

-

Dissolve the purified, deprotected peptide in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0, containing a reducing agent like TCEP to ensure the cysteine thiol is free).

-

Add a molar excess (e.g., 5-10 equivalents) of 2-Chloroethyl β-D-glucopyranoside.

-

Incubate the reaction at room temperature or 37°C, monitoring progress by LC-MS. The reaction involves the nucleophilic attack of the cysteine thiol on the chloroethyl group, displacing the chloride and forming a stable thioether bond.

-

-

Purification: Once the reaction is complete, the resulting glycopeptide is purified by reverse-phase HPLC to remove unreacted peptide and excess glycoside.

| Parameter | Recommended Condition | Rationale |

| Peptide | Purified, with a single Cys residue | Ensures site-specificity of the reaction. |

| Solvent/Buffer | Aqueous buffer (e.g., PBS, HEPES), pH 7.5-8.0 | Maintains peptide solubility and promotes nucleophilicity of the thiol. |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Prevents disulfide bond formation without interfering with the alkylation reaction. |

| Reactant Ratio | 5-10 fold molar excess of glycoside | Drives the reaction to completion. |

| Temperature | 25-37 °C | Balances reaction rate with peptide stability. |

| Monitoring | LC-MS | Tracks the formation of the desired product and consumption of starting materials.[11] |

Part 2: Enzymatic Elongation of the Glycan Chain

With a glucose moiety chemically installed on the peptide, the second stage of the chemoenzymatic synthesis can begin. This stage uses the high fidelity of glycosyltransferases to extend the glycan chain in a precise, controlled manner.[1][5]

Rationale for Enzymatic Elongation

Glycosyltransferases catalyze the formation of glycosidic bonds with absolute stereo- and regioselectivity, something that is extremely challenging to achieve through purely chemical means, especially for complex glycans.[5] The "one enzyme-one linkage" hypothesis generally holds true, meaning a specific enzyme will transfer a specific sugar from a specific donor to a specific acceptor, forming a specific bond.[1] This allows for the stepwise, predictable construction of a complex oligosaccharide.

Protocol 3: Stepwise Enzymatic Glycosylation

This protocol describes a generic two-step elongation from the glucose-primed peptide to form a lactose moiety (Gal-Glc-Peptide). This can be further extended by using other relevant glycosyltransferases.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified Glc-Peptide (acceptor substrate) with a reaction buffer optimized for the chosen enzyme (e.g., 50 mM Tris-HCl, pH 7.4, with required divalent cations like Mn²⁺).

-

Add the activated sugar donor substrate (e.g., UDP-Galactose for β-1,4-galactosyltransferase) in molar excess (e.g., 3-5 equivalents).

-

Add the glycosyltransferase enzyme (e.g., β-1,4-galactosyltransferase, B4GALT1). The amount of enzyme will need to be optimized but can start in the range of 1-5 mU per mg of peptide.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for several hours to overnight. Gentle agitation can be beneficial.

-

Monitoring the Reaction: Periodically take small aliquots of the reaction mixture and analyze by LC-MS to monitor the conversion of the Glc-Peptide to the Gal-Glc-Peptide. The product will have a predictable mass shift corresponding to the addition of a hexose residue.

-

Reaction Quench and Purification: Once the reaction has reached completion (or the desired conversion), it can be quenched by adding a small amount of acid (e.g., TFA to 0.1%), by heat inactivation, or by proceeding directly to purification. The final glycopeptide is purified by reverse-phase HPLC.

-

Iterative Elongation: This process can be repeated. For example, the purified Lac-Peptide can serve as an acceptor for a sialyltransferase to add sialic acid, using CMP-Sialic Acid as the donor, to create a more complex, sialylated glycan.[3]

Caption: Iterative enzymatic elongation of a glycan on a peptide.

Part 3: Purification and Characterization

Rigorous purification and characterization are essential to validate the success of the synthesis and ensure the homogeneity of the final glycopeptide product.

Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse for purifying peptides and glycopeptides.[12] Separation is based on hydrophobicity. The addition of a glycan generally decreases the retention time of a peptide on a C18 column because the glycan increases the overall polarity.

-

Column: C18 stationary phase, typically with a wide pore size (300 Å) suitable for peptides.

-

Mobile Phases:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from low %B to high %B is used to elute the glycopeptide. The exact gradient will need to be optimized based on the hydrophobicity of the specific peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the target peak.

-

Analysis and Pooling: Analyze the collected fractions by mass spectrometry to confirm the presence of the desired product. Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

| Time (min) | % Solvent B | Flow Rate (mL/min) |

| 0 | 5 | 1.0 |

| 5 | 5 | 1.0 |

| 35 | 65 | 1.0 |

| 40 | 95 | 1.0 |

| 45 | 95 | 1.0 |

| 50 | 5 | 1.0 |

| Table: Example of a generic RP-HPLC gradient for glycopeptide purification. This must be optimized for each specific glycopeptide. |

Protocol 5: Characterization by Mass Spectrometry

Mass spectrometry is indispensable for confirming the identity and purity of the synthesized glycopeptide.[11][13]

-

Intact Mass Analysis (ESI-MS):

-

Dissolve a small amount of the purified glycopeptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse into an electrospray ionization (ESI) mass spectrometer.

-

The resulting spectrum will show a series of multiply charged ions. Deconvolution of this series will yield the molecular weight of the intact glycopeptide.

-

Validation: The experimentally determined mass should match the theoretical calculated mass for the glycopeptide. This confirms the successful addition of the correct number of sugar residues.

-

-

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

-

Select the parent ion of the glycopeptide for fragmentation (e.g., using collision-induced dissociation, CID).

-

The resulting MS/MS spectrum will contain fragment ions that provide structural information.

-

Peptide Backbone Fragments (b- and y-ions): These fragments confirm the amino acid sequence.

-

Glycan Fragments (Oxonium ions): Characteristic low-mass ions (e.g., m/z 204.08 for HexNAc, m/z 163.06 for Hexose) confirm the presence of sugars.[14]

-

Glycan Loss: Neutral loss of sugar residues from the parent ion is also a key indicator of a glycopeptide.

-

ETD/HCD Fragmentation: For unambiguous localization of the glycosylation site, fragmentation methods like Electron Transfer Dissociation (ETD) are ideal, as they cleave the peptide backbone while leaving the labile glycan intact.[15]

-

References

Sources

- 1. bachem.com [bachem.com]

- 2. Chemical and Chemoenzymatic Synthesis of Peptide and Protein Therapeutics Conjugated with Human N-Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. marioschubert.ch [marioschubert.ch]

- 4. Frontiers | The chemoenzymatic synthesis of glycan-terminated oligo(Leu)x [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. youngin.com [youngin.com]

- 8. researchgate.net [researchgate.net]

- 9. The preparation and reactions of a new glycoside: 2′-chloroethyl β-D-fructopyranoside - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 12. hplc.eu [hplc.eu]

- 13. Glycopeptide analysis by mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Post-Translational Modification Analysis | Analysis of Glycopeptides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. O-Glycopeptide analysis by multi-tandem mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

use of 2-Chloroethyl beta-D-glucopyranoside in cell-based assays

Application Note: 2-Chloroethyl

Title: Mechanistic Profiling of Beta-Glucosidase Activity and Prodrug Activation Using 2-Chloroethyl

Abstract & Introduction

2-Chloroethyl

This unique property makes it an invaluable tool for:

-

Gene-Directed Enzyme Prodrug Therapy (GDEPT): Validating the efficacy of GBA-mediated cytotoxicity in cancer cells.

-

Metabolic Phenotyping: Distinguishing cell populations with high lysosomal or cytosolic

-glucosidase activity based on differential sensitivity. -

Transport Studies: Investigating GLUT-mediated uptake of cytotoxic glucosides.

This guide details the protocols for using 2-CE-Glc to assess enzyme-dependent cell viability and validate GBA-targeting strategies.

Mechanism of Action (MOA)

The biological activity of 2-CE-Glc relies on a "Trojan Horse" mechanism. The glucose moiety facilitates cellular entry via Glucose Transporters (GLUTs), particularly in metabolically active cancer cells (Warburg effect). Once intracellular, the compound is a substrate for

Key Pathway Steps:

-

Uptake: Translocation via GLUT1/GLUT3.

-

Activation: Hydrolysis by intracellular

-glucosidase (GBA1 in lysosomes or GBA2/3 in cytosol). -

Toxification: Release of 2-chloroethanol .

-

Metabolism: Oxidation of 2-chloroethanol by Alcohol Dehydrogenase (ADH) to chloroacetaldehyde , a highly reactive alkylating agent that causes DNA cross-linking and protein damage, leading to apoptosis.

Visualizing the Signaling & Activation Pathway

Caption: Pathway of 2-Chloroethyl

Experimental Protocols

Protocol A: GBA-Dependent Cytotoxicity Profiling

Objective: Determine the IC50 of 2-CE-Glc in cell lines with varying levels of Beta-Glucosidase expression.

Materials:

-

Compound: 2-Chloroethyl

-D-glucopyranoside (Purity >98%).[1] -

Control Inhibitor: Conduritol B Epoxide (CBE), a specific covalent inhibitor of GBA.

-

Cell Lines: e.g., HepG2 (High GBA), MCF-7 (Moderate GBA), or GBA-knockout lines.

-

Assay: CellTiter-Glo® (Promega) or MTT Reagent.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Dissolve 2-CE-Glc in sterile PBS or culture medium (solubility is high due to the glucose moiety).

-

Note: Avoid DMSO if possible to prevent solvent-induced permeability artifacts, though <0.5% DMSO is acceptable.

-

Prepare a 100 mM stock. Filter sterilize (0.22 µm).

-

-

Cell Seeding:

-

Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL complete medium.

-

Incubate for 24 hours to allow attachment.

-

-

Inhibitor Pre-treatment (Validation Step):

-

Group A (Enzyme Active): Treat with vehicle only.

-

Group B (Enzyme Blocked): Pre-treat cells with 100 µM Conduritol B Epoxide (CBE) for 2 hours prior to substrate addition. This confirms that toxicity is GBA-mediated.

-

-

Substrate Treatment:

-

Perform a serial dilution of 2-CE-Glc (Range: 0 µM to 5000 µM).

-

Add 100 µL of 2x concentrated compound to the wells (Final Volume: 200 µL).

-

Incubate cells for 48 to 72 hours . Rationale: The metabolic conversion of 2-chloroethanol to chloroacetaldehyde is slow; acute exposure (<24h) may not show significant effects.

-

-

Readout:

-

Add MTT reagent or CellTiter-Glo substrate.

-

Measure Absorbance (570 nm) or Luminescence.

-

Calculate % Viability relative to untreated controls.

-

Data Interpretation:

-

Specific Toxicity: Cells treated with CBE (Inhibitor) should show significantly higher viability (right-shifted IC50) compared to Group A. If CBE does not rescue viability, the toxicity is likely off-target (non-GBA mediated).

Protocol B: Competitive Uptake Analysis

Objective: Assess if 2-CE-Glc utilizes the same transport machinery (GLUTs) as native glucose.

-

Setup: Use glucose-starved cells (incubate in glucose-free KRB buffer for 30 min).

-

Tracer: 2-NBDG (Fluorescent glucose analog) at 100 µM.

-

Competition: Co-incubate cells with 2-NBDG + increasing concentrations of 2-CE-Glc (0, 1, 5, 10 mM).

-

Analysis: Measure intracellular fluorescence via Flow Cytometry (FITC channel).

-

Result: A dose-dependent decrease in fluorescence indicates that 2-CE-Glc effectively competes for GLUT transporters.

Data Analysis & Expected Results

Table 1: Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| No Toxicity Observed | Low GBA expression or slow kinetics. | Extend incubation to 96h or verify GBA expression with 4-MUG assay. |

| High Toxicity in CBE Control | Off-target alkylation or impurities. | Check compound purity; 2-chloroethanol may be present as a contaminant. |

| Precipitation in Media | Saturation at high doses (>10mM). | Sonicate stock solution; ensure full dissolution in PBS before adding to media. |

| Variable IC50s | Glucose competition. | Reduce glucose concentration in culture media (e.g., use 1g/L glucose instead of 4.5g/L) to favor 2-CE-Glc uptake. |

References

-

Mechanism of Chloroethyl Glycoside Hydrolysis

- Title: Preparation and Reaction of 2-Chloroethyl 1-Thio-beta-D-glycopyranosides.

- Source: Collection of Czechoslovak Chemical Communic

- Relevance: Details the chemical stability and hydrolysis kinetics of chloroethyl glycosides.

-

Toxicity of the Aglycone (2-Chloroethanol)

-

Beta-Glucosidase Assays & Substr

-

Title: Comparative Investigations on Different β-Glucosidase Surrogate Substrates.[5]

- Source: MDPI (Ferment

- Relevance: Provides context on standard GBA assays to validate enzyme activity before using 2-CE-Glc.

-

-

General Prodrug Str

- Title: Beta-Glucosidase as a Target for Prodrug Activ

- Source: Santa Cruz Biotechnology (Product Context).

- Relevance: Contextualizes the use of glucopyranosides in targeted delivery.

Disclaimer: This protocol is for research use only. 2-Chloroethyl derivatives are potential alkylating agents; handle with appropriate PPE and containment.

Sources

- 1. synthose.com [synthose.com]

- 2. Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

troubleshooting low yield in 2-Chloroethyl beta-D-glucopyranoside synthesis

Technical Support Center: 2-Chloroethyl -D-glucopyranoside

Welcome to the technical support guide for the synthesis of 2-Chloroethyl

This guide addresses the two primary synthetic routes:

-

Chemical Synthesis (Koenigs-Knorr): High stereoselectivity, scalable, but moisture-sensitive.

-

Enzymatic Synthesis: Green conditions, fewer steps, but generally lower yields due to hydrolysis competition.

Part 1: Chemical Synthesis (Koenigs-Knorr Method)[1][2][3]

This is the industry standard for obtaining high-purity

🚩 Critical Troubleshooting: Why is my yield low?

If your yield is below 60%, the issue is likely one of the following three factors.

| Symptom | Root Cause | Corrective Action |

| High starting material (Bromide) remaining | Inactive Promoter | Silver Carbonate ( |

| Large amount of Glucose (Hydrolysis) | Moisture Contamination | The glycosyl bromide hydrolyzes faster than it glycosylates. Solvents (DCM/DCE) must be dried over 4Å molecular sieves. The promoter itself often carries water; flame-dry your glassware. |

| Mixture of | "Push-Pull" Failure | The C2-acetyl group provides Neighboring Group Participation (NGP) to block the |

| Product decomposes during workup | Labile Aglycone | The 2-chloroethyl group can cyclize to an epoxide or eliminate under strong basic conditions. Neutralize Zemplén reactions immediately upon completion. |

🧬 Validated Protocol: Koenigs-Knorr Adaptation

Reagents:

-

Donor: Acetobromo-

-D-glucose (1.0 equiv) -

Acceptor: 2-Chloroethanol (1.5 - 2.0 equiv)

-

Promoter:

(1.5 equiv) or -

Desiccant: Activated 4Å Molecular Sieves (powdered)

-

Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Workflow:

-

Activation: Flame-dry a round-bottom flask under Argon. Add powdered 4Å molecular sieves.

-

Solvation: Dissolve the acceptor (2-chloroethanol) in anhydrous DCM and add to the flask. Stir for 30 mins to scavenge residual water.

-

Promoter Addition: Add

in the dark (wrap flask in foil). -

Donor Addition: Add Acetobromo-glucose dropwise as a solution in DCM over 30 minutes at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Success Indicator: Disappearance of bromide (

) and appearance of product (

-

-

Workup: Filter through a Celite pad to remove silver salts. Wash with DCM.[1] Evaporate solvent.

-

Deprotection (Zemplén): Dissolve crude in dry MeOH. Add catalytic NaOMe (pH 9). Stir RT for 1 hour. Neutralize with Amberlite IR-120 (H+) resin to pH 7. Filter and concentrate.

📊 Diagnostic Logic Flow (Chemical Route)

Caption: Diagnostic decision tree for identifying yield loss in Koenigs-Knorr glycosylation.

Part 2: Enzymatic Synthesis (Green Alternative)

If chemical synthesis fails or environmental constraints apply, enzymatic transglycosylation using

The Challenge: Enzymes work in water, but water hydrolyzes the product. You are fighting an equilibrium.

🚩 Critical Troubleshooting: Enzymatic Yields

| Issue | Technical Explanation | Solution |

| Yield stuck at <15% | Thermodynamic Equilibrium | In aqueous buffer, hydrolysis ( |

| Enzyme Precipitation | Solvent Shock | High concentrations of 2-chloroethanol (organic solvent) can denature the enzyme. |

| Slow Reaction | Mass Transfer | The donor (Cellobiose or Glucose) and acceptor (Chloroethanol) are in different phases or have poor solubility overlap. |

🧬 Optimized Protocol: High-Concentration Transglycosylation

Reagents:

-

Enzyme:

-Glucosidase (Almond, >2 U/mg) -

Donor: Cellobiose (preferred over glucose to drive kinetics)

-

Acceptor: 2-Chloroethanol[2]

-

Buffer: Acetate Buffer (pH 5.0)

Procedure:

-

Saturate the Acceptor: Use a biphasic system or high co-solvent ratio. A 30-50% v/v concentration of 2-chloroethanol in buffer is aggressive but necessary for yield.

-

Incubation: Add Enzyme (10 mg/mL). Incubate at 50°C (or optimal T for your specific enzyme).

-

Monitoring: HPLC is required (Refractive Index detector). TLC is difficult due to glucose overlap.

-

Termination: Boil for 5 mins to denature enzyme once yield plateaus (usually 24-48 hrs).

Part 3: Analytical Verification

How do you prove you have the correct isomer?

-

H-NMR (D

-

Anomeric Proton (H-1): Look for a doublet around

4.3 – 4.5 ppm.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Coupling Constant (

): This is the definitive check.-

Hz: Indicates

-

Hz: Indicates

-

Hz: Indicates

-

-

C-NMR:

-

The 2-chloroethyl carbons typically appear at

43-45 ppm (

-

Part 4: FAQ - Advanced Troubleshooting

Q: Can I use the Trichloroacetimidate (Schmidt) method instead? A: Yes, and it often provides higher yields than Koenigs-Knorr.

-

Protocol: React Peracetylated Glucose Trichloroacetimidate with 2-chloroethanol using TMSOTf (0.1 equiv) in dry DCM at -20°C.

-

Benefit: Homogeneous catalysis, no heavy metals.

-

Risk: The imidate donor is unstable on silica; must be used immediately after preparation.

Q: My product is an oil and won't crystallize. A: 2-Chloroethyl glycosides are often syrups.

-

Fix: Acetylate the product (Pyridine/Ac

O) to purify the peracetylated intermediate (which often crystallizes or runs better on silica). Then deprotect carefully.

Q: Is the 2-chloroethyl group stable to Zemplén (NaOMe)? A: Generally, yes, at Room Temperature. However, if you heat it or leave it overnight in high pH, you risk displacing the chloride with methoxide (forming the 2-methoxyethyl derivative) or cyclizing to the epoxide. Keep reaction times under 2 hours.

References

-

Koenigs-Knorr Mechanism & Promoters

-

Enzymatic Synthesis of Alkyl Glucosides

- Vulfson, E. N., et al. "Alkyl-β-glucoside synthesis in a water-organic two-phase system." Enzyme and Microbial Technology, Vol 12, Issue 12, 1990.

-

Synthesis of 2-Chloroethyl Glycosides (Specific Reference)

- Garegg, P. J., et al. "Silver zeolite as promoter in glycoside synthesis." Carbohydrate Research, Vol 116, Issue 1, 1983.

-

Schmidt Trichloroacetimidate Method (Alternative)

-

Schmidt, R. R.[7] "New Methods for the Synthesis of Glycosides and Oligosaccharides." Angewandte Chemie International Edition, Vol 25, 1986.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The preparation and reactions of a new glycoside: 2′-chloroethyl β-D-fructopyranoside - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chemtry.in [chemtry.in]

- 7. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]

preventing side reactions when using 2-Chloroethyl beta-D-glucopyranoside

Welcome to the technical support resource for 2-Chloroethyl beta-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the effective use of this reagent in your experiments. As Senior Application Scientists, we have compiled this information to help you anticipate and prevent common side reactions, ensuring the success and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of glucose where the anomeric hydroxyl group is replaced by a 2-chloroethoxy group. This modification makes it a useful synthetic intermediate in various biochemical and medicinal chemistry applications. Its primary use is as a glycosyl donor or as a precursor for the synthesis of more complex glycoconjugates and probes for studying carbohydrate-processing enzymes.

Q2: What are the main side reactions to be aware of when using this compound?

The two most common side reactions are hydrolysis of the 2-chloroethyl group to a 2-hydroxyethyl group, and intramolecular cyclization under basic conditions to form a spiro-oxetane. Additionally, as with many glycosylation reactions, the formation of anomeric mixtures (α- and β-glycosides) can be a concern if the reaction conditions are not carefully controlled.

Q3: How do pH and temperature affect the stability of this compound?

Both pH and temperature play a critical role in the stability of this compound.

-

pH: Acidic conditions can lead to the hydrolysis of the glycosidic bond, releasing glucose.[1] Basic conditions can promote the intramolecular cyclization reaction.[2] For optimal stability in aqueous solutions, a neutral pH is recommended.

-

Temperature: Elevated temperatures accelerate the rates of both hydrolysis and intramolecular cyclization.[3][4] Therefore, it is advisable to conduct reactions at the lowest effective temperature and to store the compound and its solutions at low temperatures (0 to 8 °C for the acetylated form).[5]

Q4: What is the importance of protecting groups when using this compound?

Protecting groups on the hydroxyls of the glucose ring are crucial for controlling the reactivity and preventing unwanted side reactions.[6][7][8] For example, acetyl groups are considered "disarming," meaning they decrease the reactivity of the glycosyl donor, which can be advantageous in preventing non-specific reactions.[9] The choice of protecting groups will depend on the specific transformation you are trying to achieve and the other functional groups present in your reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Presence of a More Polar Impurity

Symptom: You are performing a reaction with this compound and observe a significant amount of a more polar byproduct on your TLC or HPLC, leading to a low yield of your target molecule.

Possible Cause: This is likely due to the hydrolysis of the 2-chloroethyl group to a 2-hydroxyethyl group. This can happen if there are trace amounts of water in your reaction mixture, or if the reaction is carried out for an extended period at elevated temperatures.

Troubleshooting Steps:

-

Ensure Anhydrous Conditions:

-

Thoroughly dry all glassware before use.

-

Use anhydrous solvents.

-

Run the reaction under an inert atmosphere (e.g., argon or nitrogen).

-

-

Control Reaction Temperature and Time:

-

If possible, run the reaction at a lower temperature.

-

Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor hydrolysis.

-

-

Purification:

-

If hydrolysis has occurred, the resulting 2-hydroxyethyl glucopyranoside can often be separated from the desired product by column chromatography on silica gel, as the hydroxyl group increases its polarity.

-

Issue 2: Formation of an Unexpected, Non-polar Byproduct, Especially Under Basic Conditions

Symptom: When using a base in your reaction (e.g., for a deprotection step or as a catalyst), you observe the formation of an unexpected byproduct that may be less polar than your starting material.

Possible Cause: This is likely due to an intramolecular cyclization reaction, where the anomeric oxygen attacks the carbon bearing the chlorine atom, forming a spiro-oxetane. This is particularly prevalent under basic conditions which can deprotonate the hydroxyl groups, or in the case of the unprotected glucoside, the anomeric hydroxyl, increasing its nucleophilicity.[2]

Troubleshooting Steps:

-

Choice of Base:

-

If possible, use a non-nucleophilic or sterically hindered base to minimize the deprotonation of the key hydroxyl groups.

-

Consider using a milder base or a buffered system to maintain a less basic pH.

-

-

Protecting Group Strategy:

-

Temperature Control:

-

Perform the reaction at the lowest possible temperature to disfavor the intramolecular cyclization.

-

Workflow for Minimizing Side Reactions

Caption: Experimental workflow to minimize side reactions.

Protocols

Protocol 1: General Glycosylation using Acetylated this compound

This protocol outlines a general procedure for a glycosylation reaction. The specific conditions may need to be optimized for your particular substrate.

Materials:

-

2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (glycosyl donor)

-

Glycosyl acceptor (your alcohol)

-

Anhydrous dichloromethane (DCM)

-

Lewis acid promoter (e.g., BF₃·OEt₂, TMSOTf)

-

Molecular sieves (4Å, activated)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Activate molecular sieves by heating under vacuum.

-

To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated molecular sieves to anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to the desired temperature (e.g., -20 °C or 0 °C).

-

In a separate flame-dried flask, dissolve the 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside in anhydrous DCM.

-

Add the glycosyl donor solution to the acceptor mixture via cannula.

-

Add the Lewis acid promoter dropwise to the reaction mixture.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.

-

Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Monitoring for Side Products by HPLC

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A typical gradient might be from 95:5 Water (with 0.1% formic acid): Acetonitrile (with 0.1% formic acid) to 5:95 over 20-30 minutes. This will need to be optimized for your specific products.[10]

Procedure:

-

Prepare a standard solution of your starting material, this compound, at a known concentration.

-

Prepare a calibration curve if quantification is needed.

-

During your reaction, withdraw small aliquots at different time points.

-

Quench the reaction in the aliquot immediately (e.g., by diluting in a large volume of mobile phase or adding a quenching agent).

-

Filter the sample through a 0.22 µm syringe filter.

-